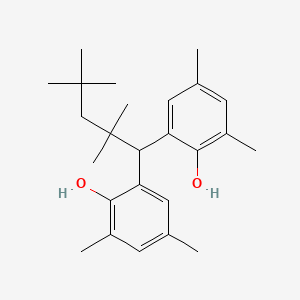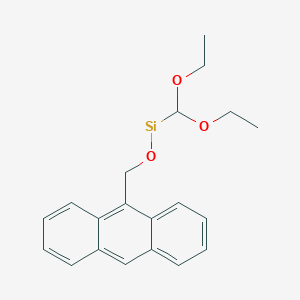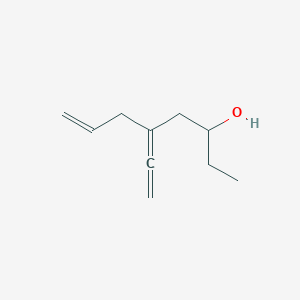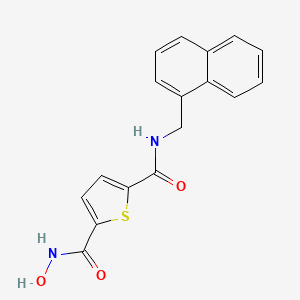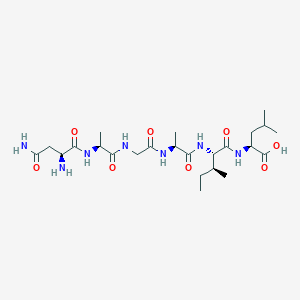
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine is a peptide compound composed of six amino acids: L-asparagine, L-alanine, glycine, L-alanine, L-isoleucine, and L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction of disulfide bonds, if any, within the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Chemical reagents for site-specific modifications, such as N-methylmorpholine (NMM) for amidation reactions.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues, potentially altering the peptide’s function.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptide with substituted amino acid residues.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins, modulating biological pathways. The molecular targets and pathways involved may include:
Receptor binding: Interaction with cell surface receptors, triggering downstream signaling cascades.
Enzyme inhibition: Binding to and inhibiting specific enzymes, affecting metabolic pathways.
Protein-protein interactions: Modulating interactions between proteins, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Asparagine: An amino acid involved in protein biosynthesis and metabolic control.
L-Alanine: A non-essential amino acid used in protein synthesis.
Glycine: The simplest amino acid, involved in various metabolic processes.
L-Isoleucine: An essential amino acid important for protein synthesis and energy production.
L-Leucine: An essential amino acid that plays a key role in protein synthesis and muscle metabolism.
Uniqueness
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable for research and therapeutic purposes.
Eigenschaften
CAS-Nummer |
574749-70-5 |
|---|---|
Molekularformel |
C24H43N7O8 |
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H43N7O8/c1-7-12(4)19(23(37)30-16(24(38)39)8-11(2)3)31-21(35)14(6)28-18(33)10-27-20(34)13(5)29-22(36)15(25)9-17(26)32/h11-16,19H,7-10,25H2,1-6H3,(H2,26,32)(H,27,34)(H,28,33)(H,29,36)(H,30,37)(H,31,35)(H,38,39)/t12-,13-,14-,15-,16-,19-/m0/s1 |
InChI-Schlüssel |
LYLIWJLDGDELJR-GGDDPFQJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



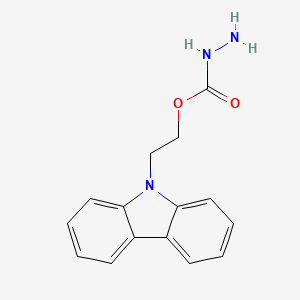

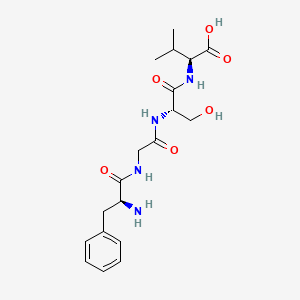
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
